Cycloepoxydon

Description

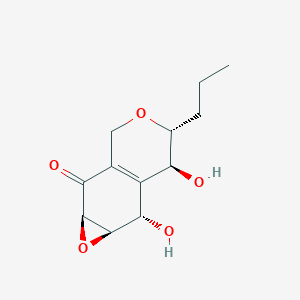

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O5 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

(1aR,5R,6S,7S,7aR)-6,7-dihydroxy-5-propyl-1a,3,5,6,7,7a-hexahydrooxireno[2,3-g]isochromen-2-one |

InChI |

InChI=1S/C12H16O5/c1-2-3-6-9(14)7-5(4-16-6)8(13)11-12(17-11)10(7)15/h6,9-12,14-15H,2-4H2,1H3/t6-,9-,10+,11+,12-/m1/s1 |

InChI Key |

FQEOCFATKIDBGB-OVBJLEGISA-N |

Isomeric SMILES |

CCC[C@@H]1[C@H](C2=C(CO1)C(=O)[C@H]3[C@@H]([C@H]2O)O3)O |

Canonical SMILES |

CCCC1C(C2=C(CO1)C(=O)C3C(C2O)O3)O |

Synonyms |

cycloepoxydon |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Cycloepoxydon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloepoxydon is a naturally occurring small molecule that has garnered significant interest within the scientific community due to its potent inhibitory effects on key cellular signaling pathways implicated in inflammation and cancer. This technical guide provides a comprehensive overview of the origin, biosynthesis, and biological activity of this compound. Detailed experimental protocols for its fermentation and isolation are presented, alongside a thorough examination of its mechanism of action as an inhibitor of the NF-κB and AP-1 signaling pathways. Quantitative biological activity data is summarized, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising bioactive compound.

Discovery and Producing Organism

This compound was first isolated from fermentations of the deuteromycete strain 45-93.[1] Deuteromycetes, also known as Fungi Imperfecti, are a group of fungi in which a sexual reproductive stage has not been observed. This diverse group is a rich source of secondary metabolites with a wide range of biological activities. The specific taxonomic classification of strain 45-93 beyond its designation as a deuteromycete is not extensively detailed in the available literature.

Biosynthesis of this compound

The chemical structure of this compound, featuring a partially reduced and oxygenated cyclohexene ring, strongly suggests a polyketide biosynthetic origin. Polyketides are a large and diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit.

While the specific gene cluster and enzymatic steps for this compound biosynthesis have not been fully elucidated, a plausible pathway can be proposed based on the general principles of fungal Type I PKSs.

Proposed Biosynthetic Pathway of this compound:

The biosynthesis is likely initiated by a Type I Polyketide Synthase (PKS).

-

Chain Assembly: The PKS would catalyze the condensation of one molecule of acetyl-CoA with several molecules of malonyl-CoA to assemble a linear polyketide chain.

-

Reductive Processing: During chain elongation, specific domains within the PKS (ketoreductase, dehydratase, and enoylreductase) would selectively reduce certain keto groups to hydroxyls, double bonds, or saturated carbons.

-

Cyclization: An intramolecular aldol or Claisen condensation, catalyzed by a specialized domain of the PKS or a separate cyclase enzyme, would form the six-membered ring characteristic of the this compound core.

-

Post-PKS Modifications: Following the release of the cyclized intermediate from the PKS, a series of tailoring enzymes, such as epoxidases and hydroxylases, would catalyze the final modifications to yield the mature this compound molecule.

Experimental Protocols

Fermentation of Deuteromycete Strain 45-93

The following is a generalized protocol for the fermentation of a deuteromycete fungus for the production of secondary metabolites like this compound. Optimal conditions would need to be determined empirically for strain 45-93.

-

Strain Maintenance and Inoculum Preparation:

-

Maintain the deuteromycete strain 45-93 on potato dextrose agar (PDA) slants at 4°C.

-

For inoculum preparation, transfer a small piece of mycelial agar plug to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., potato dextrose broth).

-

Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days.

-

-

Production Fermentation:

-

Inoculate a 2 L Erlenmeyer flask containing 500 mL of production medium (e.g., a complex medium containing glucose, yeast extract, peptone, and mineral salts) with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days.

-

Monitor the fermentation for pH, glucose consumption, and the production of this compound using an appropriate analytical method such as HPLC.

-

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of a polyketide metabolite from a fungal fermentation broth.

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane three times.

-

Extract the mycelial biomass with a polar organic solvent like methanol or acetone.

-

Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the this compound-containing fractions and concentrate them.

-

Perform further purification using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile in water, to obtain pure this compound.

-

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) signaling pathways.[1] These pathways are crucial regulators of gene expression involved in immune and inflammatory responses, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The primary mechanism by which this compound inhibits the NF-κB pathway is by preventing the phosphorylation of the inhibitory protein IκB. In resting cells, NF-κB is sequestered in the cytoplasm in an inactive complex with IκB. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or phorbol esters (TPA), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes. This compound's inhibition of IκB phosphorylation effectively traps NF-κB in its inactive cytoplasmic state.[1]

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified in cell-based assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target Pathway | Inducer | Cell Line | Reporter Gene | IC50 (µg/mL) | IC50 (µM) | Reference |

| NF-κB mediated SEAP expression | TPA | COS-7 | SEAP | 1-2 | 4.2-8.4 | [1] |

| AP-1 mediated SEAP expression | TPA | COS-7 | SEAP | 3-5 | 12.6-21 | [1] |

TPA: 12-O-Tetradecanoylphorbol-13-acetate; SEAP: Secreted Alkaline Phosphatase

Conclusion

This compound represents a significant natural product with well-defined inhibitory activity against the pro-inflammatory and pro-oncogenic NF-κB and AP-1 signaling pathways. Its origin from a deuteromycete fungus highlights the vast and underexplored chemical diversity within the fungal kingdom. While the precise biosynthetic pathway remains to be fully elucidated, its polyketide nature provides a framework for future genomic and biochemical investigations. The detailed understanding of its mechanism of action, coupled with its potent biological activity, positions this compound as a valuable lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. Further research into its producing organism, optimization of its production, and exploration of its structure-activity relationships will be crucial for realizing its full therapeutic potential.

References

A Technical Guide to Cycloepoxydon as a Potent Inhibitor of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cycloepoxydon's role as an inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway. It details the compound's mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and visualizes the complex biological processes involved.

Introduction to the NF-κB Signaling Pathway

The Nuclear Factor-kappaB (NF-κB) family of transcription factors are crucial regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins known as Inhibitors of κB (IκBs), with IκBα being the most abundant.[1]

Activation of the canonical NF-κB pathway is initiated by diverse stimuli, such as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) or phorbol esters like TPA.[3][4] These signals lead to the activation of the IκB kinase (IKK) complex.[5] IKK then phosphorylates IκBα at specific serine residues, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the NF-κB proteins (commonly the p50/p65 heterodimer), allowing them to translocate into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby activating their transcription.[1] Dysregulation of the NF-κB pathway is implicated in numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[1][7]

This compound: A Natural Product Inhibitor

This compound is a natural product isolated from the fermentations of a deuteromycete fungal strain.[3] It has been identified as a potent inhibitor of eukaryotic signal transduction pathways.[3] Notably, research has demonstrated its specific inhibitory activity against the NF-κB signaling cascade, positioning it as a valuable tool for studying this pathway and as a potential lead compound for drug development.

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB pathway at a critical control point. Experimental evidence from electrophoretic mobility shift assays (EMSA) shows that this compound effectively reduces the binding of NF-κB to its consensus DNA sequence following stimulation with agents like TPA and TNF-α.[3]

The underlying mechanism for this is the inhibition of IκBα phosphorylation .[3] By preventing the IKK-mediated phosphorylation of IκBα, this compound blocks the subsequent ubiquitination and degradation of this inhibitory protein.[3] As a result, NF-κB remains bound to IκBα in the cytoplasm, effectively sequestering it and preventing its nuclear translocation and gene activation functions. This targeted action makes this compound a specific inhibitor of the canonical NF-κB activation pathway. A related compound, panepoxydone, has been shown to act in a similar manner, inhibiting IκB phosphorylation and sequestering the NF-κB complex in its inactive state.[8]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified using reporter gene assays, where the expression of a reporter gene like Secreted Alkaline Phosphatase (SEAP) is placed under the control of NF-κB response elements. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Compound | Pathway | Inducer | Cell Line | IC50 (µg/ml) | IC50 (µM) | Reference |

| This compound | NF-κB | TPA | COS-7 | 1-2 | 4.2-8.4 | [3] |

| This compound | AP-1 | TPA | COS-7 | 3-5 | 12.6-21 | [3] |

Key Experimental Protocols

The following protocols describe the core methodologies used to characterize this compound as an NF-κB inhibitor.

NF-κB Reporter Gene Assay (Luciferase-Based)

This assay quantifies the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene driven by an NF-κB-responsive promoter.[2][9][10]

Objective: To determine the dose-dependent inhibition of NF-κB activation by this compound.

Methodology:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293, HeLa) in a 96-well plate.

-

Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate for a predetermined time (e.g., 1-2 hours).

-

-

Stimulation:

-

Induce NF-κB activation by adding an agonist like TNF-α (e.g., 10 ng/ml) to the wells.

-

Incubate for an additional 6-8 hours.

-

-

Lysis and Luminescence Reading:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[2]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition relative to the stimulated control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the specific binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the κB consensus sequence.[11][12]

Objective: To visually confirm that this compound inhibits the DNA-binding activity of NF-κB.

Methodology:

-

Nuclear Extract Preparation:

-

Probe Labeling:

-

Binding Reaction:

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in a cold TBE buffer.[15]

-

-

Detection:

Western Blot Analysis

Western blotting is used to analyze the levels of specific proteins involved in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and nuclear p65.[16][17]

Objective: To determine if this compound inhibits IκBα phosphorylation and degradation, and the subsequent nuclear translocation of NF-κB p65.

Methodology:

-

Protein Extraction:

-

Treat cells as described for EMSA.

-

For IκBα analysis, prepare whole-cell lysates.

-

For p65 translocation analysis, prepare cytoplasmic and nuclear fractions.

-

-

SDS-PAGE and Transfer:

-

Quantify protein concentration for all samples.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p-IκBα, total IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic/whole-cell extracts, Lamin B1 for nuclear extracts).[17][18]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A stabilization of IκBα levels and a reduction of p65 in the nuclear fraction in this compound-treated samples would confirm the mechanism of action.

-

Cell Viability / Cytotoxicity Assay

This assay is crucial to ensure that the observed inhibition of NF-κB is not a secondary effect of general cytotoxicity.[19][20]

Objective: To evaluate the effect of this compound on cell viability at the concentrations used for inhibition studies.

Methodology (MTT Assay Example):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the same concentrations of this compound used in the functional assays for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations of Pathways and Workflows

NF-κB Signaling Pathway and this compound Inhibition

Caption: Canonical NF-κB signaling pathway showing inhibition of IKK by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for evaluating this compound's inhibitory effect on NF-κB.

Conclusion

This compound is a potent, naturally derived inhibitor of the canonical NF-κB signaling pathway. Its mechanism of action, centered on the inhibition of IκBα phosphorylation, prevents the nuclear translocation and subsequent transcriptional activity of NF-κB. With a well-defined potency in the low micromolar range, it serves as an important chemical probe for dissecting the intricacies of NF-κB signaling in various physiological and pathological contexts. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate this compound and other potential NF-κB inhibitors, aiding in the ongoing quest for novel therapeutics for inflammatory diseases and cancer.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. This compound, 1-hydroxy-2-hydroxymethyl-3-pent-1-enylbenzene and 1-hydroxy-2-hydroxymethyl-3-pent-1,3-dienylbenzene, new inhibitors of eukaryotic signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of NF-kappa B activation by panepoxydone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. licorbio.com [licorbio.com]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 15. Electrophoretic mobility shift assay (EMSA) [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Item - Western blot analysis of IκBα and NF-κB expression and activation in kidney. - Public Library of Science - Figshare [plos.figshare.com]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

Cycloepoxydon's Effect on AP-1 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloepoxydon, a natural product isolated from a deuteromycete strain, has been identified as an inhibitor of the Activator Protein-1 (AP-1) signaling pathway. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its impact on AP-1 mediated signal transduction. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the signaling pathways to facilitate further research and drug development efforts targeting AP-1.

Introduction to AP-1 Signaling

The Activator Protein-1 (AP-1) is a critical transcription factor that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. AP-1 is a dimeric complex typically composed of proteins from the Jun (c-Jun, JunB, JunD) and Fos (c-Fos, FosB, Fra-1, Fra-2) families. The activity of AP-1 is tightly controlled by a complex signaling network, primarily the Mitogen-Activated Protein Kinase (MAPK) cascades. Three major MAPK pathways converge on the activation of AP-1: the c-Jun N-terminal Kinase (JNK), the Extracellular signal-Regulated Kinase (ERK), and the p38 MAPK pathways. Upon stimulation by various extracellular signals such as growth factors, cytokines, and stress, these kinases phosphorylate and activate the Jun and Fos proteins, leading to the formation of the active AP-1 dimer, which then binds to specific DNA sequences (TPA-responsive elements or TREs) in the promoter regions of target genes to regulate their transcription.

This compound as an Inhibitor of AP-1 Signaling

This compound has been shown to inhibit TPA (12-O-tetradecanoylphorbol-13-acetate)-induced AP-1 mediated gene expression. The inhibitory effect of this compound on AP-1 signaling has been quantified in cellular assays.

Quantitative Data on AP-1 Inhibition

The following table summarizes the reported inhibitory concentration (IC50) of this compound on TPA-induced AP-1 activity.

| Compound | Cell Line | Assay | Stimulus | IC50 | Molar IC50 | Citation |

| This compound | COS-7 | SEAP Reporter | TPA | 3-5 µg/ml | 12.6-21 µM | [1] |

Proposed Mechanism of Action

The precise molecular mechanism by which this compound inhibits the AP-1 signaling pathway is not yet fully elucidated. However, based on available data, a few potential mechanisms can be proposed.

This compound has been observed to inhibit the phosphorylation of IκB, an inhibitor of the NF-κB transcription factor. This suggests that this compound may target an upstream kinase that is common to both the NF-κB and AP-1 pathways, or that there is significant crosstalk between these two pathways that is disrupted by the compound. A potential upstream target could be the IκB kinase (IKK) complex or TGF-β-activated kinase 1 (TAK1), which are known to activate both NF-κB and MAPK pathways. Inhibition of these kinases would lead to a downstream reduction in the activation of AP-1 components.

Further investigation is required to determine if this compound directly inhibits any of the core MAPK pathway components (JNK, ERK, p38) or if it interferes with the DNA binding of the AP-1 transcription factor itself.

Signaling Pathway Diagrams

The following diagrams illustrate the known AP-1 signaling pathway and the potential points of inhibition by this compound.

Caption: AP-1 Signaling Pathway and Potential Inhibition by this compound.

Experimental Protocols

To further elucidate the mechanism of action of this compound on the AP-1 signaling pathway, the following experimental protocols are recommended.

AP-1 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of AP-1 in response to stimuli and in the presence of inhibitors like this compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

AP-1 luciferase reporter plasmid (containing multiple TREs upstream of a luciferase gene)

-

Control luciferase plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

PMA (phorbol 12-myristate 13-acetate) or other AP-1 activator

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate concentration of PMA (e.g., 50 ng/ml) to activate the AP-1 pathway. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the cells for an additional 6-24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of AP-1 activity by this compound compared to the PMA-stimulated control.

Caption: Workflow for an AP-1 Luciferase Reporter Assay.

Western Blot Analysis of MAPK Phosphorylation

This protocol is used to determine if this compound inhibits the activation of upstream MAP kinases (JNK, ERK, p38).

Materials:

-

Cell line responsive to AP-1 activators (e.g., HeLa, Jurkat)

-

Cell culture medium and supplements

-

PMA or other stimulus

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with PMA for a short duration (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of JNK, ERK, and p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for each MAPK to assess the effect of this compound on their activation.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to investigate whether this compound directly inhibits the binding of the AP-1 transcription factor to its DNA consensus sequence.

Materials:

-

Nuclear extraction kit

-

Biotin- or radio-labeled double-stranded oligonucleotide probe containing the AP-1 consensus sequence (5'-CGCTTGATGACTCAGCCGGAA-3')

-

Unlabeled ("cold") competitor probe

-

Poly(dI-dC)

-

Binding buffer

-

Loading dye

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Detection system (chemiluminescence or autoradiography)

Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells that have been stimulated to activate AP-1 (e.g., with PMA).

-

Binding Reaction: Set up binding reactions containing the nuclear extract, labeled AP-1 probe, and poly(dI-dC) in a binding buffer. Include a reaction with this compound. For competition assays, add an excess of unlabeled probe.

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes.

-

Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Detection: Detect the labeled probe to visualize the DNA-protein complexes. A "shift" in the migration of the labeled probe indicates protein binding.

-

Analysis: Compare the intensity of the shifted band in the presence and absence of this compound to determine if it inhibits AP-1 DNA binding.

Conclusion and Future Directions

This compound is a promising inhibitor of the AP-1 signaling pathway with a demonstrated IC50 in the low micromolar range. While its inhibitory effect on NF-κB through the prevention of IκB phosphorylation is known, its precise mechanism of action on the AP-1 pathway remains to be fully elucidated. The experimental protocols outlined in this guide provide a framework for future research to dissect the molecular targets of this compound within the MAPK cascades and to determine its effect on AP-1 DNA binding. A comprehensive understanding of its mechanism will be crucial for its potential development as a therapeutic agent for diseases driven by aberrant AP-1 activity, such as cancer and inflammatory disorders. Future studies should focus on in vitro kinase assays with purified JNK, ERK, and p38 to assess for direct inhibition, as well as co-immunoprecipitation experiments to investigate potential disruptions of protein-protein interactions within the AP-1 complex.

References

A Technical Guide to the Inhibition of IκB Phosphorylation by Cycloepoxydon

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular mechanism by which Cycloepoxydon, a natural epoxyquinol, inhibits the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The primary mode of action is identified as the inhibition of the phosphorylation of the inhibitory protein IκB, a critical step preceding the nuclear translocation and DNA binding of NF-κB.[1] This document details the signaling cascade, presents quantitative data on the inhibitory activity of this compound, and provides comprehensive experimental protocols for key assays used to elucidate this mechanism. The information herein is intended to support further research and drug development efforts targeting inflammatory and oncogenic pathways regulated by NF-κB.

Introduction

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders and cancer. Consequently, the development of specific inhibitors of this pathway is of significant therapeutic interest.

This compound is a naturally occurring compound that has been identified as an inhibitor of NF-κB activation.[1] This guide focuses on its specific mechanism of action: the prevention of IκB phosphorylation, which effectively sequesters NF-κB in the cytoplasm and prevents the transcription of its target genes.

The NF-κB Signaling Pathway and the Role of IκB Phosphorylation

The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and phorbol esters such as 12-O-tetradecanoylphorbol-13-acetate (TPA). In its inactive state, NF-κB dimers are held in the cytoplasm through their association with inhibitory proteins of the IκB family, most notably IκBα.

The activation of the pathway converges on the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). Upon stimulation, the IKK complex becomes activated and phosphorylates IκBα at two specific serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits (typically the p50/p65 heterodimer), allowing for their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby initiating their transcription.

This compound exerts its inhibitory effect by preventing the phosphorylation of IκB.[1] This action suggests that the upstream IKK complex is the likely direct or indirect target of this compound. By inhibiting IκB phosphorylation, this compound ensures that IκB remains bound to NF-κB, thus preventing its nuclear translocation and subsequent gene activation.

Signaling Pathway Diagram

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified using a reporter gene assay in COS-7 cells. In this system, the expression of secreted alkaline phosphatase (SEAP) is under the control of an NF-κB response element. The IC50 values represent the concentration of this compound required to inhibit 50% of the TPA-induced SEAP expression.

| Assay | Inducer | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| NF-κB Mediated SEAP Expression | TPA | COS-7 | 1-2 | 4.2-8.4 | [1] |

| AP-1 Mediated SEAP Expression | TPA | COS-7 | 3-5 | 12.6-21 | [1] |

Note: While the data strongly suggests that the inhibition of NF-κB activation is due to the prevention of IκB phosphorylation, a direct IC50 value for this compound's inhibition of the IKK complex has not been reported in the reviewed literature. The provided IC50 values reflect a downstream cellular outcome.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on IκB phosphorylation and NF-κB activation.

Western Blot Analysis of IκBα Phosphorylation

This protocol is designed to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα in cell lysates following treatment with an inducer and this compound.

Caption: Workflow for Western Blot analysis of IκBα phosphorylation.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or COS-7) in 6-well plates and grow to 80-90% confluency.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with an NF-κB inducer (e.g., 20 ng/mL TNF-α or 50 ng/mL TPA) for a predetermined time (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα and a loading control protein such as β-actin or GAPDH.

-

-

Signal Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the p-IκBα band to the total IκBα or the loading control.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

-

Nuclear Extract Preparation:

-

Treat cells with this compound and an inducer as described in the Western blot protocol.

-

Harvest the cells and perform nuclear protein extraction using a commercial kit or a standard protocol involving hypotonic lysis of the cell membrane followed by high-salt extraction of the nuclear proteins.

-

Determine the protein concentration of the nuclear extracts.

-

-

DNA Probe Labeling:

-

Synthesize a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probe at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.

-

Purify the labeled probe to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following on ice:

-

Nuclear extract (5-10 µg)

-

Binding buffer (containing HEPES, KCl, EDTA, DTT, glycerol)

-

Poly(dI-dC) as a non-specific competitor

-

-

Incubate for 10 minutes on ice.

-

Add the labeled probe and incubate for a further 20-30 minutes at room temperature.

-

For competition assays, add an excess of unlabeled ("cold") probe to a parallel reaction to demonstrate binding specificity.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to identify the specific components of the protein-DNA complex.

-

-

Native Gel Electrophoresis:

-

Add loading dye (without SDS) to the binding reactions.

-

Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6%).

-

Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C.

-

-

Detection:

-

For radioactive probes: Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For biotinylated probes: Transfer the DNA to a positively charged nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

-

Data Analysis:

-

A "shifted" band represents the complex of NF-κB bound to the DNA probe. The intensity of this band correlates with the amount of active NF-κB in the nuclear extract. A reduction in the intensity of the shifted band in samples treated with this compound indicates inhibition of NF-κB activation.

-

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway. The available evidence strongly indicates that its mechanism of action involves the inhibition of IκB phosphorylation, which prevents the degradation of this inhibitory protein and the subsequent nuclear translocation of NF-κB. This guide provides a comprehensive overview of the underlying molecular events, quantitative data on the inhibitory activity of this compound, and detailed experimental protocols to facilitate further investigation into this and related compounds. The targeted inhibition of IκB phosphorylation by this compound presents a promising avenue for the development of novel therapeutics for a range of inflammatory and neoplastic diseases.

References

An In-depth Technical Guide to the Spectroscopic Data and Analysis of Cycloepoxydon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloepoxydon is a novel fungal metabolite first isolated from the deuteromycete strain 45-93. It has garnered significant interest within the scientific community, particularly in the field of drug development, due to its potent and specific inhibitory effects on key eukaryotic signal transduction pathways. This technical guide provides a comprehensive overview of the spectroscopic data and analysis of this compound, offering a valuable resource for researchers engaged in its study and the development of related therapeutic agents.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in defining the precise chemical structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide a detailed map of the molecule's carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | |||

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

| ... | ... |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation patterns under ionization.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | Data not available in search results | Data not available in search results |

| ... | ... | ... |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups within the molecule through their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | ||

| ... | ... | ... |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, indicating the presence of chromophores.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Methanol | Data not available in search results |

| ... | ... |

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and the further investigation of this compound. The following sections outline the methodologies for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth of the deuteromycete strain 45-93. The general workflow for its isolation and purification is as follows:

A detailed protocol would involve specific culture media, fermentation conditions, solvent systems for extraction, and chromatographic matrices and elution gradients. Specific details are not available in the provided search results.

Spectroscopic Analysis

The structural characterization of purified this compound is performed using a suite of spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. Samples are dissolved in a deuterated solvent, and various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are conducted to establish connectivity and assign all proton and carbon signals.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecular ion. Fragmentation patterns are analyzed using techniques like collision-induced dissociation (CID) to support the proposed structure.

-

Infrared Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a transparent solvent such as methanol or ethanol, to determine the wavelengths of maximum absorption.

Signaling Pathway Analysis

This compound has been identified as a potent inhibitor of the NF-κB and AP-1 signal transduction pathways. Its mechanism of action involves the inhibition of the phosphorylation of IκB, a key regulatory protein in the NF-κB signaling cascade.

The diagram below illustrates the inhibitory effect of this compound on the TPA-induced NF-κB signaling pathway.

In cellular assays, this compound was shown to inhibit the TPA-induced expression of a secreted alkaline phosphatase (SEAP) reporter gene under the control of NF-κB and AP-1 promoters, with IC₅₀ values in the low micromolar range. Electrophoretic mobility shift assays (EMSA) further confirmed that this compound reduces the binding of NF-κB to its consensus DNA sequence by preventing the degradation of its inhibitory subunit, IκB.

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. This guide has summarized the currently available information on its spectroscopic properties and biological mechanism of action. Further research to fully elucidate its structure-activity relationships and to conduct more extensive preclinical and clinical studies is warranted. The detailed spectroscopic data and experimental protocols, once fully available, will be crucial for the synthesis of analogs and the advancement of this compound-based drug discovery programs.

The Biosynthesis of Cycloepoxydon: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Cycloepoxydon, a fungal polyketide with a characteristic epoxycyclohexenol core. Drawing upon established principles of fungal secondary metabolite biosynthesis and detailed studies of structurally analogous compounds, this document outlines the key enzymatic steps, the underlying genetic architecture, and relevant experimental methodologies. This guide is intended to serve as a valuable resource for researchers investigating fungal natural products and professionals involved in drug discovery and development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from a polyketide pathway, culminating in a series of oxidative and cyclization reactions to form the final epoxycyclohexenol structure. The pathway can be conceptually divided into three main stages: polyketide backbone synthesis, aromatization to a salicylaldehyde intermediate, and post-PKS oxidative modifications.

Stage 1: Polyketide Chain Assembly

The initial step involves the synthesis of a linear polyketide chain by a Type I highly reducing polyketide synthase (HR-PKS). This multifunctional enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to generate a specific polyketide backbone. The degree of reduction at each extension cycle is controlled by the enzymatic domains within the HR-PKS, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains.

Stage 2: Formation of the Salicylaldehyde Intermediate

Following the synthesis of the linear polyketide, a series of tailoring enzymes, including short-chain dehydrogenase/reductases (SDRs), are proposed to act upon it. These enzymes are thought to selectively oxidize specific hydroxyl groups on the polyketide chain to ketones. This targeted oxidation facilitates an intramolecular aldol condensation, leading to the formation of a cyclic intermediate that subsequently aromatizes to a salicylaldehyde derivative. This salicylaldehyde serves as a key precursor for the subsequent epoxidation and cyclization steps.

Stage 3: Epoxidation and Cyclization

The final steps in the biosynthesis of this compound involve a series of oxidative modifications to the salicylaldehyde intermediate. A flavin-dependent monooxygenase or a cytochrome P450 monooxygenase is likely responsible for the epoxidation of a double bond in the cyclic precursor. Following epoxidation, a cyclase, potentially a dedicated enzyme or a domain within a larger protein, would catalyze the final ring closure to yield the characteristic epoxycyclohexenol core of this compound.

A proposed biosynthetic pathway is depicted below:

Caption: Proposed biosynthetic pathway of this compound.

Genetic Organization: The Biosynthetic Gene Cluster

In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). The BGC for this compound is predicted to contain the following key genes:

-

A Highly Reducing Polyketide Synthase (HR-PKS): The core enzyme responsible for synthesizing the polyketide backbone.

-

Oxidoreductases: A suite of enzymes, including short-chain dehydrogenases/reductases (SDRs) and potentially other oxidases, that tailor the polyketide intermediate.

-

An Epoxidase: Likely a flavin-dependent monooxygenase (FMO) or a cytochrome P450 monooxygenase (P450) that introduces the epoxide moiety.

-

A Cyclase: An enzyme that catalyzes the final ring formation.

-

Regulatory Genes: Transcription factors that control the expression of the other genes in the cluster.

-

Transporter Genes: Genes encoding proteins responsible for exporting the final product out of the fungal cell.

A logical diagram of a putative this compound BGC is presented below:

Caption: Putative organization of a this compound biosynthetic gene cluster.

Quantitative Data Summary

Currently, there is a lack of specific published quantitative data on the biosynthesis of this compound. However, based on studies of analogous fungal polyketides, the following table outlines the types of quantitative data that are crucial for characterizing the pathway.

| Parameter | Typical Range/Value | Significance |

| Enzyme Kinetics (Km) | 10 - 200 µM | Substrate affinity of biosynthetic enzymes. |

| Enzyme Kinetics (kcat) | 0.1 - 10 s-1 | Catalytic turnover rate of biosynthetic enzymes. |

| Precursor Concentration | Varies with culture conditions | Availability of acetyl-CoA and malonyl-CoA can be a limiting factor. |

| Intermediate Accumulation | ng/mL to µg/mL | Can be detected in gene knockout mutants to elucidate the pathway. |

| Final Product Titer | µg/mL to mg/L | Varies significantly with fungal strain and culture optimization. |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for elucidating and characterizing the this compound biosynthetic pathway.

Identification of the Biosynthetic Gene Cluster

Objective: To identify the candidate BGC for this compound in a producing fungal strain.

Methodology:

-

Genome Sequencing: Sequence the genome of the this compound-producing fungus using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to predict BGCs within the fungal genome.

-

Homology Searches: Perform BLAST searches using known HR-PKS, epoxidase, and cyclase gene sequences from related fungal pathways to identify homologous genes within the predicted BGCs.

-

Transcriptomic Analysis: Correlate the expression profiles of genes within the candidate BGC with this compound production under different culture conditions using RNA-Seq.

Caption: Workflow for identifying a biosynthetic gene cluster.

Gene Knockout and Heterologous Expression

Objective: To functionally characterize the roles of individual genes within the candidate BGC.

Methodology:

-

Gene Deletion: Create targeted knockouts of key genes (e.g., the HR-PKS, epoxidase, cyclase) in the native producer using CRISPR-Cas9 or homologous recombination.

-

Metabolite Profiling: Analyze the metabolite profiles of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates.

-

Heterologous Expression: Express the entire candidate BGC in a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm its ability to produce this compound.

-

Stepwise Reconstitution: Co-express subsets of the BGC genes in the heterologous host to reconstitute the pathway in a stepwise manner and identify the function of each enzyme.

In Vitro Enzyme Assays

Objective: To determine the specific catalytic function and kinetic parameters of individual enzymes.

Methodology:

-

Protein Expression and Purification: Clone the coding sequences of the biosynthetic enzymes into expression vectors, express the proteins in a suitable host (e.g., E. coli or S. cerevisiae), and purify them using affinity and size-exclusion chromatography.

-

Substrate Synthesis: Chemically or enzymatically synthesize the proposed substrates for each enzyme.

-

Enzyme Assays: Incubate the purified enzyme with its substrate and any necessary cofactors (e.g., NADPH, FAD, O2).

-

Product Analysis: Analyze the reaction products using HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzymatic transformation.

-

Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations.

This technical guide provides a comprehensive framework for the investigation of the this compound biosynthetic pathway. The proposed pathway, based on analogous systems, offers a solid foundation for future experimental validation. The detailed protocols outlined herein will empower researchers to unravel the intricate enzymatic machinery responsible for the synthesis of this intriguing fungal natural product, paving the way for its potential biotechnological applications.

Methodological & Application

Total Synthesis of (-)-Cycloepoxydon: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cycloepoxydon is a naturally occurring epoxyquinoid that has garnered significant interest within the scientific community due to its potent biological activity. Isolated from fungal fermentations, it has been identified as a selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor involved in the regulation of genes controlling immune and inflammatory responses, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various diseases, including inflammatory disorders and cancer. The unique molecular architecture of (-)-cycloepoxydon, featuring a dense array of stereocenters, and its promising therapeutic potential have made it a compelling target for total synthesis.

This document provides detailed protocols for two distinct and notable total syntheses of (-)-Cycloepoxydon, developed by the research groups of Porco et al. and Mehta and Islam. These approaches offer valuable insights into asymmetric synthesis and the strategic construction of complex natural products.

Synthetic Strategies Overview

Two primary strategies for the total synthesis of (-)-Cycloepoxydon are presented here.

-

Porco Synthesis: This approach utilizes a tartrate-mediated nucleophilic epoxidation of a quinone monoketal to establish the initial stereocenters, followed by a series of substrate-controlled transformations to complete the synthesis.[1]

-

Mehta & Islam Synthesis: This enantioselective synthesis commences from a readily available Diels-Alder adduct of cyclopentadiene and p-benzoquinone, employing enzymatic desymmetrization to introduce chirality.[2]

The following sections provide detailed experimental protocols for key transformations in both synthetic routes, along with quantitative data for each step.

Porco Synthesis Workflow

Caption: Synthetic workflow for the total synthesis of (-)-Cycloepoxydon by Porco et al.

Mehta & Islam Synthesis Workflow

Caption: Synthetic workflow for the total synthesis of (-)-Cycloepoxydon by Mehta and Islam.

Experimental Protocols

Porco Synthesis: Key Steps

1. Asymmetric Nucleophilic Epoxidation:

-

To a solution of the quinone monoketal intermediate in CH2Cl2 at -20 °C is added (R,R)-diisopropyl tartrate.

-

A solution of tert-butyl hydroperoxide in toluene is then added dropwise.

-

The reaction mixture is stirred at -20 °C for the specified time, monitoring by TLC.

-

Upon completion, the reaction is quenched with aqueous Na2S2O3 and extracted with CH2Cl2.

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

2. Final Deprotection and Cyclization:

-

The silyl-protected precursor is dissolved in acetonitrile in a polyethylene vial.

-

48% aqueous hydrofluoric acid is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 2 hours.

-

The mixture is then carefully poured into a saturated aqueous solution of NaHCO3.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

-

The residue is purified by flash column chromatography to afford (-)-Cycloepoxydon and its isomer.[1]

Mehta & Islam Synthesis: Key Steps

1. Enzymatic Desymmetrization:

-

The diol precursor, obtained from the Diels-Alder adduct, is dissolved in a suitable organic solvent.

-

A lipase enzyme (e.g., Pseudomonas lipase) is added, followed by an acyl donor (e.g., vinyl acetate).

-

The suspension is stirred at room temperature, and the progress of the reaction is monitored by TLC or HPLC.

-

Upon reaching approximately 50% conversion, the enzyme is filtered off.

-

The filtrate is concentrated, and the resulting mixture of the monoacetate and remaining diol is separated by column chromatography.

2. Oxidation and Cyclization:

-

To a solution of the alcohol precursor in CH2Cl2 is added N-methylmorpholine N-oxide (NMMO) and molecular sieves.

-

Tetrapropylammonium perruthenate (TPAP) is then added in one portion.

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The mixture is filtered through a pad of silica gel and concentrated.

-

The crude ketone is then dissolved in acetonitrile, and HF-Pyridine complex is added at 0 °C.

-

The reaction is stirred until completion and then quenched by the addition of saturated aqueous NaHCO3.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography yields (-)-Cycloepoxydon.[2]

Quantitative Data Summary

Table 1: Porco Synthesis - Selected Steps

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Hypervalent iodine oxidation | 2-methoxy-6-methyl-p-benzoquinone | Dimethoxyketal | PIFA, MeOH | 85 |

| 2 | Asymmetric epoxidation | Quinone monoketal | Chiral epoxide | (R,R)-DIPT, t-BuOOH, CH2Cl2, -20 °C | 70 |

| 3 | Final cyclization | Silyl-protected precursor | (-)-Cycloepoxydon | 48% HF, CH3CN, rt, 2 h | 53 |

| 4 | Final cyclization | Silyl-protected precursor | iso-Cycloepoxydon | 48% HF, CH3CN, rt, 2 h | 35 |

Table 2: Mehta & Islam Synthesis - Selected Steps

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Oxidation | Diol intermediate | Ketone intermediate | TPAP, NMMO, mol. sieves, DCM, rt | 82 |

| 2 | Silyl deprotection | Silyl ether intermediate | Alcohol intermediate | HF·Py, CH3CN, 0 °C | 91 |

| 3 | Oxidation and cyclization | Diol precursor | (-)-Cycloepoxydon | Dess-Martin periodinane, DCM; then SiO2 | 70 (2 steps) |

Table 3: Characterization Data for Synthetic (-)-Cycloepoxydon

| Property | Porco et al. | Mehta & Islam | Natural Product |

| Optical Rotation | [α]D = -139° (c = 1.0, CDCl3:CD3OD 95:5)[1] | [α]D = -140° (c = 0.2, CHCl3) | [α]D = -142° (c = 1.0, CHCl3) |

| ¹H NMR | Consistent with reported data[1] | Consistent with reported data | - |

| ¹³C NMR | Consistent with reported data[1] | Consistent with reported data | - |

Conclusion

The total syntheses of (-)-Cycloepoxydon by Porco and Mehta provide elegant and efficient routes to this biologically important natural product. The Porco synthesis showcases a powerful tartrate-mediated asymmetric epoxidation, while the Mehta synthesis demonstrates the utility of enzymatic methods in achieving high enantioselectivity. These detailed protocols and data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling further investigation into the biological activities of (-)-Cycloepoxydon and the development of novel analogs with potential therapeutic applications.

References

Application Notes: Cycloepoxydon for NF-kappaB Reporter Gene Assays

Introduction

Cycloepoxydon is a fungal metabolite that has been identified as a potent inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1] NF-κB is a family of transcription factors that plays a critical role in regulating a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[2][3] Dysregulation of the NF-κB pathway is implicated in numerous diseases, including inflammatory disorders and cancer, making it a key target for therapeutic drug development.[2][4] NF-κB reporter gene assays are fundamental tools for screening and characterizing potential inhibitors of this pathway.[5][6] These assays utilize a reporter gene (e.g., Luciferase, Secreted Alkaline Phosphatase (SEAP), or Green Fluorescent Protein (GFP)) under the control of NF-κB response elements.[7] Upon pathway activation, NF-κB translocates to the nucleus and drives the expression of the reporter gene, producing a measurable signal.[6] this compound can be effectively studied and utilized in these assay systems to quantify its inhibitory effects on NF-κB activation.

Principle of the Assay

In a typical NF-κB reporter gene assay, mammalian cells are engineered to stably or transiently express a reporter construct. This construct contains a promoter with multiple copies of the NF-κB consensus binding site, which drives the expression of a quantifiable reporter protein like Firefly Luciferase.[6][8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[2][9] When cells are treated with an activator, such as Tumor Necrosis Factor-alpha (TNF-α) or a phorbol ester like TPA, a signaling cascade is initiated.[1][2] This leads to the phosphorylation and subsequent degradation of IκB by the IκB kinase (IKK) complex.[2][7] Freed from its inhibitor, NF-κB translocates to the nucleus, binds to the response elements on the reporter construct, and activates transcription of the reporter gene.[6] The resulting signal (e.g., luminescence) is directly proportional to NF-κB activity. When this compound is introduced, it interferes with this pathway, leading to a reduction in the reporter signal, which can be quantified to determine its inhibitory potency.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the NF-κB pathway by preventing the degradation of the IκB protein.[1] Specifically, it inhibits the phosphorylation of IκB.[1] This action prevents the ubiquitination and proteasomal degradation of IκB, meaning the NF-κB complex remains sequestered in the cytoplasm in its inactive state.[10] Consequently, NF-κB cannot translocate to the nucleus to initiate the transcription of its target genes, including the reporter gene in the assay setup.[1] Electrophoretic mobility shift assays (EMSA) have confirmed that this compound treatment strongly reduces the binding of NF-κB to its consensus DNA sequence following stimulation with agents like TNF-α and TPA.[1]

Quantitative Data

The inhibitory activity of this compound on NF-κB-mediated gene expression has been quantified using SEAP reporter gene assays in COS-7 cells. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Assay Type | Inducer | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| NF-κB Mediated SEAP Expression | TPA | COS-7 | 1-2 | 4.2-8.4 | [1] |

| AP-1 Mediated SEAP Expression | TPA | COS-7 | 3-5 | 12.6-21 | [1] |

Visualized Pathways and Workflows

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

Caption: Experimental workflow for an NF-κB reporter gene assay with this compound.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Gene Assay

This protocol details the steps to measure the inhibitory effect of this compound on NF-κB activation using a transiently transfected luciferase reporter system.

Materials:

-

HEK293 or HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., pRL-TK Renilla)

-

Transfection reagent

-

This compound (stock solution in DMSO)

-

Inducer: TNF-α (stock solution in PBS with BSA)

-

96-well white, clear-bottom tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in complete growth medium.

-

Seed 2 x 10⁴ cells per well in a 96-well plate.

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

-

Transfection:

-

For each well, prepare a transfection mix according to the manufacturer's protocol. Typically, this involves co-transfecting the NF-κB firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in serum-free medium. Include a vehicle control (DMSO) at the same final concentration.

-

Remove the transfection medium from the wells.

-

Add the this compound dilutions to the appropriate wells and incubate for 1-2 hours.

-

-

Stimulation:

-

Prepare the inducer (e.g., TNF-α) in serum-free medium at the desired final concentration (e.g., 10-20 ng/mL).

-

Add the inducer to all wells except for the unstimulated negative control wells.

-

Incubate for an additional 6-18 hours at 37°C, 5% CO₂.

-

-

Luciferase Assay:

-

Remove the medium from the wells and gently wash once with 100 µL of PBS.

-

Lyse the cells by adding 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[5]

-

Measure firefly luciferase activity by adding the luciferase assay reagent and reading the luminescence on a plate reader.

-

Measure Renilla luciferase activity by adding the Stop & Glo® reagent (or equivalent) and reading the luminescence again.[5]

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.

-

Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated vehicle control.

-

Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed inhibition of the reporter signal is due to specific pathway inhibition or general cytotoxicity. This can be done in parallel with the reporter assay.

Materials:

-

Cells and 96-well plates (seeded as in Protocol 1)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Seed and treat cells with the same concentrations of this compound as used in the reporter gene assay. Incubate for the same total duration (e.g., pre-treatment time + stimulation time).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO₂. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15-30 minutes at room temperature with gentle shaking, protected from light.

-

-

Readout and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

A significant decrease in cell viability at active concentrations of this compound would suggest that the observed effects in the reporter assay may be, at least in part, due to cytotoxicity.[11]

-

References

- 1. This compound, 1-hydroxy-2-hydroxymethyl-3-pent-1-enylbenzene and 1-hydroxy-2-hydroxymethyl-3-pent-1,3-dienylbenzene, new inhibitors of eukaryotic signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IKKbeta/2 induces TWEAK and apoptosis in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 9. Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of NF-kappa B activation by panepoxydone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Cycloepoxydon in Electrophoretic Mobility Shift Assays (EMSA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Cycloepoxydon, a potent inhibitor of the NF-κB signaling pathway, in Electrophoretic Mobility Shift Assays (EMSA). This document outlines the mechanism of action, offers detailed experimental protocols, and presents data interpretation guidelines for researchers investigating NF-κB-mediated gene expression and the therapeutic potential of NF-κB inhibitors.

Application Notes

This compound is a valuable tool for studying the intricate regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB transcription factors are pivotal in orchestrating immune and inflammatory responses, cell survival, and proliferation. Their dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Consequently, inhibitors of the NF-κB pathway are of significant interest in drug development.

The canonical NF-κB pathway is characterized by the sequestration of NF-κB dimers (most commonly p50/p65) in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or phorbol esters (TPA), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization sequence on the NF-κB dimers, allowing them to translocate to the nucleus, bind to specific DNA consensus sequences in the promoters of target genes, and initiate transcription.

This compound, and its related compound Panepoxydone, have been identified as inhibitors of this pathway. Their mechanism of action involves the prevention of IκB phosphorylation, which consequently blocks its degradation and sequesters the NF-κB complex in an inactive state in the cytoplasm.[1] This inhibitory action prevents NF-κB from binding to its target DNA sequences.